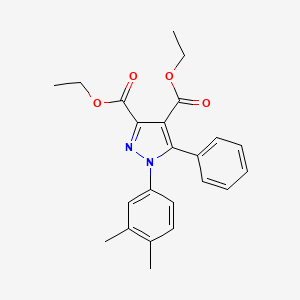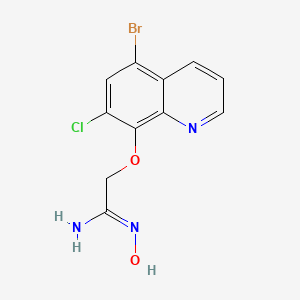
2-((5-Bromo-7-chloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-Bromo-7-chloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with bromine and chlorine atoms, an oxy group, and an N-hydroxyacetimidamide moiety, making it a subject of interest in medicinal chemistry and other research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromo-7-chloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide typically involves multiple steps, starting from commercially available precursors. One common route includes:
Halogenation: The quinoline core is halogenated to introduce bromine and chlorine atoms at the 5 and 7 positions, respectively.
Oxy Substitution: An oxy group is introduced at the 8 position of the quinoline ring through a nucleophilic substitution reaction.
Formation of N-hydroxyacetimidamide: The final step involves the reaction of the intermediate with hydroxylamine and acetic anhydride to form the N-hydroxyacetimidamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-((5-Bromo-7-chloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: Halogen atoms in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-((5-Bromo-7-chloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a promising lead compound for new drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-((5-Bromo-7-chloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate signaling pathways involved in cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((5-Bromo-7-chloroquinolin-8-yl)oxy)-N-hydroxypropanimidamide
- 2-((5-Bromo-7-chloroquinolin-8-yl)oxy)-N-hydroxybutanimidamide
Uniqueness
Compared to similar compounds, 2-((5-Bromo-7-chloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide stands out due to its specific substitution pattern and the presence of the N-hydroxyacetimidamide moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H9BrClN3O2 |
|---|---|
Poids moléculaire |
330.56 g/mol |
Nom IUPAC |
2-(5-bromo-7-chloroquinolin-8-yl)oxy-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C11H9BrClN3O2/c12-7-4-8(13)11(18-5-9(14)16-17)10-6(7)2-1-3-15-10/h1-4,17H,5H2,(H2,14,16) |
Clé InChI |
POAQTRZQRLKSHK-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC2=C(C=C(C(=C2N=C1)OC/C(=N/O)/N)Cl)Br |
SMILES canonique |
C1=CC2=C(C=C(C(=C2N=C1)OCC(=NO)N)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



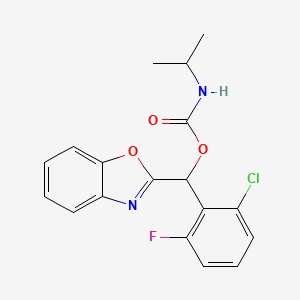
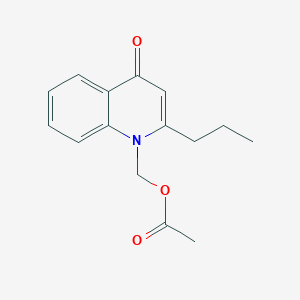
![5,5-Dimethyl-3-[(naphthalen-1-yl)methanesulfonyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12903935.png)
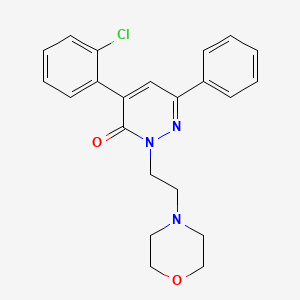
![1-[4-(Hydroxymethyl)phenyl]-4-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12903941.png)
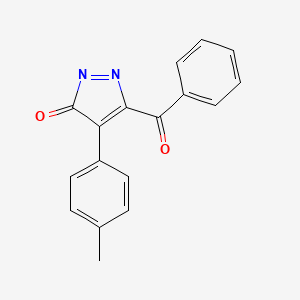
![4-[1-Hydroxy-1-phenyl-3-(pyrrolidin-1-yl)propyl]cyclohexan-1-one](/img/structure/B12903952.png)
![4-(2-(Hydrazinecarbonyl)-[1,1'-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid](/img/structure/B12903957.png)
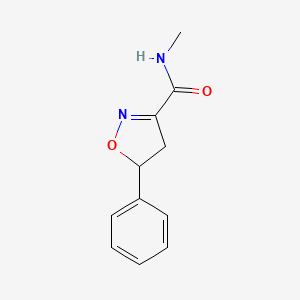
![5-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12903965.png)


